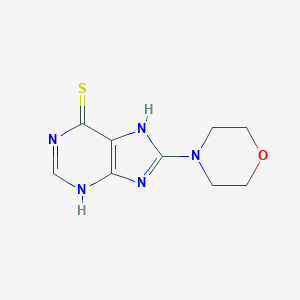

8-Morpholino-1H-purine-6(9H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N5OS |

|---|---|

Molecular Weight |

237.28g/mol |

IUPAC Name |

8-morpholin-4-yl-3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C9H11N5OS/c16-8-6-7(10-5-11-8)13-9(12-6)14-1-3-15-4-2-14/h5H,1-4H2,(H2,10,11,12,13,16) |

InChI Key |

GKFNEGCLLVJXFM-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC3=C(N2)C(=S)N=CN3 |

Canonical SMILES |

C1COCCN1C2=NC3=C(N2)C(=S)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Morpholino 1h Purine 6 9h Thione and Its Analogues

General Synthetic Strategies for Purine-6(9H)-thione Derivatives

The synthesis of purine-6(9H)-thione derivatives, fundamental to accessing the target compound, often commences from readily available purine (B94841) precursors. A common and established method involves the thionation of hypoxanthine or its derivatives. This transformation can be achieved using various thionating agents, with phosphorus pentasulfide (P₂S₅) in pyridine or other high-boiling point solvents being a frequently employed reagent.

Another versatile approach starts from 6-chloropurine derivatives. The chloro group at the C-6 position is a good leaving group and can be readily displaced by a sulfur nucleophile. Reagents such as sodium hydrosulfide (NaSH), thiourea followed by hydrolysis, or potassium thioacetate followed by deacetylation are commonly used to introduce the sulfur atom, which then tautomerizes to the more stable thione form. A patent describes the synthesis of 6-mercaptopurine (B1684380) by reacting 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide to form a diamino-mercaptopyrimidine intermediate, which is then cyclized to the purine-6-thione. google.com

Furthermore, purine-6(9H)-thiones can be synthesized through the cyclization of appropriately substituted pyrimidine (B1678525) precursors. For instance, a 4,5-diaminopyrimidine bearing a thiol group at the 6-position can be cyclized with a one-carbon synthon, such as formic acid or formamide, to construct the imidazole (B134444) ring and furnish the purine-6(9H)-thione scaffold.

Approaches for Introducing the Morpholine (B109124) Moiety into Purine Frameworks

The introduction of a morpholine substituent onto the purine ring is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions. The position of substitution is dictated by the starting purine derivative, which is often a halogenated purine.

Multi-Step Synthetic Pathways for 6-Morpholino-9H-purine Derivatives

The synthesis of 6-morpholino-9H-purine derivatives has been reported via multi-step pathways. researchgate.net A common strategy involves the reaction of 6-chloropurine with morpholine. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like triethylamine or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction. The reaction mixture is usually heated to drive the substitution to completion. This approach provides a straightforward method to obtain 6-morpholinopurine, which can then be further functionalized.

Reaction Conditions and Optimization for Morpholino Attachment

The efficiency of the morpholino group attachment is dependent on the reaction conditions. Factors such as the solvent, temperature, and the nature of the base can significantly influence the reaction rate and yield. For the synthesis of 2,9-disubstituted-6-morpholino purine derivatives, the reaction of a chloropurine precursor with morpholine is a key step. mdpi.com The optimization of these conditions is crucial for achieving high yields and purity of the desired product. Generally, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used to facilitate the SNAr reaction, particularly if the starting halopurine is not very reactive. Microwave irradiation has also been employed to accelerate this type of nucleophilic substitution on the purine ring.

Derivatization at Specific Positions of the 8-Morpholino-1H-purine-6(9H)-thione Scaffold

Once the this compound core is synthesized, further structural diversity can be achieved by derivatization at various positions of the purine ring system.

N-9 Substituted Purine Analogues Synthesis

The N-9 position of the purine ring is a common site for derivatization, as substitution at this position can significantly impact the biological activity of the molecule. The synthesis of N-9 substituted analogues of this compound can be achieved through several methods.

A direct approach involves the alkylation of the N-9 position of the pre-formed 8-morpholino-purine-6-thione. This is typically carried out by reacting the purine with an alkyl halide (e.g., alkyl iodide or bromide) or other electrophiles in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as alkylation can also occur at other nitrogen atoms (N-7) or the exocyclic sulfur atom. Common bases used include potassium carbonate, sodium hydride, or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Alternatively, the N-9 substituent can be introduced at an earlier stage of the synthesis. For example, a 6,8-dihalopurine can be first reacted with a primary amine to install the desired N-9 substituent, followed by sequential substitution of the halo groups at C-8 with morpholine and at C-6 with a sulfur nucleophile. This stepwise approach can provide better control over the final structure.

| Starting Material | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| 6-Chloropurine | Alkyl Halide/Base | N-9 | General Method |

| 6-Mercaptopurine | Alkyl Halide/Base | N-9 and S-6 | General Method |

| 8-Bromo-6-chloropurin-2-amine | Alkyl Halide/K₂CO₃/DMF | N-9 | researchgate.net |

Modifications at the Thione (C-6) Position

The thione group at the C-6 position is a versatile functional handle that allows for a variety of chemical modifications. The sulfur atom is nucleophilic and can be readily alkylated, acylated, or oxidized.

S-Alkylation: The most common modification is S-alkylation, which involves the reaction of the thione with an electrophile, such as an alkyl halide, in the presence of a base. This reaction leads to the formation of a 6-(alkylthio)purine derivative. The choice of the alkylating agent allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical properties and biological activity of the molecule.

Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfonic acid derivatives. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Desulfurization: The thione can be removed and replaced with a hydrogen atom through desulfurization reactions, typically using reducing agents like Raney nickel. This allows for the conversion of the 6-thione to the corresponding purine.

Conversion to other functional groups: The 6-thiopurine can be converted to other functionalities. For instance, it can be converted back to a 6-chloropurine by treatment with chlorine, or to a 6-aminopurine (adenine) derivative through amination reactions, although the latter often requires activation of the thioether intermediate.

| Starting Material | Reagent | Transformation | Product | Reference |

|---|---|---|---|---|

| 6-Mercaptopurine | Alkyl Halide/Base | S-Alkylation | 6-(Alkylthio)purine | General Method |

| 6-Mercaptopurine | Oxidizing Agent | Oxidation | Purine-6-sulfonic acid | General Method |

| 6-Mercaptopurine | Raney Nickel | Desulfurization | Purine | General Method |

| 6-Thiopurine | Chlorine | Halogenation | 6-Chloropurine | General Method |

Diversification at the C-8 Position

The C-8 position of the purine ring is a key target for synthetic modification, allowing for the introduction of a wide array of functional groups and substituents. This diversification is crucial for developing new analogues with potentially unique chemical and physical properties. A common strategy for C-8 substitution involves the use of a suitable leaving group, such as a halogen, at this position.

One established method involves the bromination of a purine precursor. For instance, the preparation of 8-bromo-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)adenine has been successfully accomplished. This 8-bromo intermediate serves as a versatile precursor for introducing various nucleophiles. The displacement of the bromine atom can be achieved with both basic and non-basic nucleophiles.

Examples of nucleophilic displacement reactions at the C-8 position include:

Reaction with Thiourea: The reaction of an 8-bromo purine derivative with thiourea in refluxing ethanol can yield the corresponding 8-thiol analogue.

Reaction with Sodium Azide: The use of sodium azide allows for the introduction of an 8-azido group.

Intramolecular Displacement: With certain nucleophiles like sodium methoxide, an intramolecular displacement of the C-8 bromide can occur, leading to the formation of anhydro nucleosides, such as 8,2'-anhydro-8-hydroxy-9-(β-D-arabinofuranosyl)adenine.

These transformations highlight the reactivity of the C-8 position and the feasibility of creating a library of 8-substituted purine analogues from a common intermediate. The choice of nucleophile and reaction conditions dictates the final substituent at this position.

Purification and Spectroscopic Characterization Techniques for Novel Analogues

Following the synthesis of novel purine analogues, rigorous purification and characterization are essential to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Purification Techniques: Purification strategies are chosen based on the physical and chemical properties of the synthesized compounds. Common methods include:

Chromatography: Column chromatography is a widely used technique. For example, impurities can be removed from reaction mixtures using silica gel columns with solvent systems like ethyl acetate-chloroform. Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions.

Precipitation and Filtration: In some cases, the desired product can be isolated by precipitation from the reaction medium, followed by filtration. For instance, adding a non-solvent or changing the pH of the solution can induce precipitation. Subsequent washing with appropriate solvents helps to remove residual impurities.

Spectroscopic Characterization: Once purified, the novel analogues are subjected to a suite of spectroscopic analyses to elucidate their chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for structural determination. Chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular framework. For example, in the characterization of platinum pincer complexes derived from purines, the coordination position on the purine ring was confirmed by the noticeable deshielding of the signal for the H8 proton in the 1H NMR spectrum.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with techniques like Electrospray Ionization (ESI), is used to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition.

X-ray Diffraction (XRD) Analysis: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles. This technique has been used to definitively characterize the structure of purine-derived organometallic complexes.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is employed to study the electronic properties of the new compounds. The absorption spectra can be characteristic of the purine scaffold and any modifications made to it.

The data gathered from these techniques are collectively used to provide a comprehensive characterization of the newly synthesized this compound analogues.

Table 1: Spectroscopic Data for a Representative 8-Substituted Purine Analogue

| Technique | Observed Data | Interpretation |

| 1H NMR | Deshielding of H8 proton signal (e.g., to δ 9.29 ppm) | Confirms substitution or coordination at a nearby position (e.g., N7) |

| HRMS (ESI) | [M+H]⁺ ion peak corresponding to the calculated molecular formula | Confirms the molecular weight and elemental composition of the product |

| 13C NMR | Characteristic chemical shifts for purine ring carbons | Provides evidence for the integrity of the core purine structure |

| UV-Vis | Absorption maxima (λmax) in the UV region | Characterizes the electronic chromophore of the molecule |

Mechanistic Elucidation and Molecular Target Identification for 8 Morpholino 1h Purine 6 9h Thione Analogues

Investigation of Enzyme Inhibition Profiles

The inhibitory activities of 8-Morpholino-1H-purine-6(9H)-thione analogues have been evaluated against several key enzymes implicated in various cellular processes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, pyrimidines, and several amino acids. mdpi.comuniprot.org The inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for therapeutic intervention.

A series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and assessed for their DHFR inhibitory activity. researchgate.net Among these, compounds with specific substitutions demonstrated notable inhibitory potential. Saturation Transfer Difference (STD) ¹H-NMR experiments were employed to investigate the binding characteristics of these compounds with the human DHFR enzyme. researchgate.net

| Compound | Description | Activity | Source |

| Compound 12 | 2-substituted-4,6-diaminipyrimidine derivative | Potent DHFR inhibitor | researchgate.net |

| Compound 15 | 2-substituted-4,6-diaminipyrimidine derivative | Potent DHFR inhibitor | researchgate.net |

Janus Kinase (JAK) Family Inhibition (e.g., JAK2, JAK3)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. mdpi.com Dysregulation of JAK signaling is associated with inflammatory diseases and cancers. mdpi.comgoogle.com

Several purine-based analogues have been investigated as inhibitors of the JAK family. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. mdpi.comnih.gov The development of selective inhibitors for different JAK isotypes is an active area of research to minimize off-target effects. nih.gov

| Inhibitor Type | Target | Mechanism | Source |

| Purine-based analogues | JAK family (JAK1, JAK2, JAK3) | ATP-competitive inhibition | mdpi.comnih.gov |

| Small-molecule inhibitors | JAK2, JAK3 | Selective inhibition | nih.govscience.gov |

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that modulates the topological state of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. nih.gov Inhibition of this enzyme can lead to DNA damage and apoptosis, making it a target for anticancer agents. science.gov

Certain heterocyclic compounds, including those with a purine-like scaffold, have been identified as topoisomerase II inhibitors. nih.gov For instance, the alkaloid thaspine has been shown to be a dual inhibitor of topoisomerase I and II. science.gov

| Compound Class | Target | Effect | Source |

| Thiazolopyrimidines | Topoisomerase II | Inhibition, induction of DNA damage | nih.gov |

| Thaspine | Topoisomerase I and II | Inhibition, induction of apoptosis | science.gov |

mTOR Pathway Modulation

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. sci-hub.segoogle.com The mTOR pathway is often dysregulated in cancer, making it a significant therapeutic target. sci-hub.se Morpholine-containing compounds have been investigated for their ability to modulate the mTOR pathway. sci-hub.se For instance, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) is a known inhibitor of phosphatidylinositol 3-kinase (PI3K), an upstream regulator of mTOR. sci-hub.se

| Compound | Pathway | Target | Source |

| LY294002 | PI3K/Akt/mTOR | PI3K | sci-hub.se |

| Morpholine (B109124) derivatives | mTOR pathway | mTOR | sci-hub.se |

Glycogen Synthase Kinase-3 (GSK-3) Activity Modulation

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. frontiersin.orgnih.gov Unlike many other kinases, GSK-3 is typically active in resting cells and is regulated through inhibition. mdpi.com

The modulation of GSK-3 activity is a therapeutic strategy for various diseases. frontiersin.orgmdpi.com GSK-3 is known to be regulated by complex mechanisms, including phosphorylation and its incorporation into protein complexes. frontiersin.orgnih.gov For example, phosphorylation at Ser9 in GSK-3β or Ser21 in GSK-3α leads to the inhibition of its kinase activity. frontiersin.org

| Regulatory Mechanism | Effect on GSK-3 | Key Molecules Involved | Source |

| Phosphorylation | Inhibition | Akt, PKA, p90Rsk | frontiersin.org |

| Protein Complex Formation | Regulation | Axin, APC, β-catenin | frontiersin.org |

Cellular Pharmacodynamics and Signaling Pathway Modulation

The interaction of this compound analogues with cellular systems leads to the modulation of various signaling pathways, influencing fundamental cellular processes. The purine (B94841) scaffold itself is a key structural motif in many biologically important molecules, including nucleic acids and ATP, making its derivatives well-suited to interact with a wide range of biological targets. researchgate.netgoogle.com The morpholine moiety is also a recognized pharmacophore that can enhance binding affinity and modulate pharmacokinetic properties. researchgate.netnih.gov

The introduction of a morpholino group to a purine core can influence the molecule's interaction with multiple targets, thereby affecting various signaling cascades. researchgate.netresearchgate.net For example, purine derivatives have been shown to modulate pathways involved in cell cycle progression, with some compounds causing cell cycle arrest. researchgate.net The specific cellular effects depend on the substitution pattern of the purine ring and the nature of the analogue.

| Compound Class | Cellular Effect | Signaling Pathway | Source |

| 2,6-diamino-substituted purines | Cell cycle arrest in G2/M phase | Cell cycle regulation | researchgate.net |

| Morpholine-containing compounds | Modulation of pharmacokinetic properties | Multiple pathways | researchgate.net |

Induction of Apoptosis and Programmed Cell Death Pathways

Analogues of this compound, specifically 6-morpholino-purine derivatives, have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. Studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) have shown that it induces apoptosis in human leukemia K562 cells. Flow cytometry analysis revealed that treatment with this compound leads to an accumulation of cells in the late stages of apoptosis and necrosis. nih.gov

The mechanism of apoptosis induction appears to vary between different purine derivatives. For instance, while (E)-6-amino-9-(styrylsulfonyl)-9H-purine (a related compound) was found to increase the expression of caspase 3 and cytochrome c, suggesting an intrinsic mitochondrial pathway, cells treated with 6-Morpholino-SPD showed a decrease in the expression of these genes. nih.gov This suggests that 6-Morpholino-SPD may trigger apoptosis through a different, potentially non-mitochondrial, pathway or a pathway that involves different key effector molecules. nih.gov

Further research into other N-9 substituted 6-morpholino-9H-purine derivatives has also confirmed their pro-apoptotic effects. For example, the derivative PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) was shown to significantly induce apoptosis in MCF-7 breast cancer cells. researchgate.net The downregulation of microRNA-21 (miR-21), an oncomiR often associated with cell proliferation and survival, by 6-Morpholino-SPD may also contribute to its apoptosis-inducing capabilities. nih.gov

Analysis of Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

A significant mechanism through which morpholino-purine analogues exert their anti-cancer effects is by disrupting the cell cycle. Several studies have identified that these compounds can cause cell cycle arrest, particularly at the G2/M phase transition. researchgate.netgrafiati.com This phase is a critical checkpoint that ensures cells are ready for mitosis.

For instance, a study focusing on a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives found that the most potent compound, PP17, induced a G2/M phase arrest in MCF-7 cells. researchgate.net This arrest prevents the cancer cells from dividing and proliferating. Similarly, S-methyl derivatives of related purine-thiones have also been observed to cause cell cycle arrest in both the S and G2/M phases in A549 lung cancer cells. grafiati.com The ability to halt the cell cycle at this specific stage is a known characteristic of many cytotoxic anticancer drugs. tandfonline.com

| Compound Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| PP17 (6-morpholino-purine derivative) | MCF-7 (Breast Cancer) | G2/M phase arrest | researchgate.net |

| S-methyl purine-thione derivatives | A549 (Lung Cancer) | S and G2/M phase arrest | grafiati.com |

Effects on Nuclear Factor-kappa B (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular processes including inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells evade apoptosis and continue to proliferate. uea.ac.uk Some morpholino-purine analogues have been investigated for their ability to inhibit this critical survival pathway.

Research on related heterocyclic compounds containing the morpholino group has shown inhibition of NF-κB signaling. uea.ac.uk For example, compounds like BAY 11-7082 are known to inhibit the NF-κB pathway. uea.ac.uk While direct evidence for this compound is still emerging, the structural similarities to other NF-κB inhibitors suggest this is a probable mechanism of action. The inhibition of NF-κB is known to be essential for curtailing the survival and proliferation of certain cancer cells, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). uea.ac.uk The bacterial effector protein NleH1, from enteropathogenic E. coli, functions by binding to ribosomal protein S3, which inhibits its role as a guide for NF-κB in the nucleus, further highlighting the importance of this pathway. vcu.edu

Mitochondrial Potential and Reactive Oxygen Species (ROS) Generation

Mitochondria play a central role in cellular energy production and are also key regulators of apoptosis. The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health, and its disruption can trigger the release of pro-apoptotic factors. nih.gov Furthermore, mitochondria are a primary source of reactive oxygen species (ROS), which at low levels act as signaling molecules but at high levels can induce oxidative stress and cell death. mdpi.comfrontiersin.org

Studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) have demonstrated its impact on mitochondrial function in leukemia cells. Treatment with this compound was shown to impair the mitochondrial potential. nih.gov This disruption of the mitochondrial membrane is a key event that can lead to apoptosis. The study also noted that the downregulation of miR-21 by 6-Morpholino-SPD could be linked to the disruption of mitochondrial function. nih.gov

While some purine analogues induce apoptosis through increased ROS production, the specific mechanism for 6-Morpholino-SPD appears to be different. In contrast to its 6-amino counterpart which increased ROS accumulation, 6-Morpholino-SPD did not cause a significant change in ROS levels, suggesting its apoptotic effect is not primarily driven by oxidative stress but rather by direct interference with mitochondrial stability and other signaling pathways. nih.gov

Identification of Specific Protein and Nucleic Acid Targets

The biological effects of this compound and its analogues are mediated through their interaction with specific intracellular macromolecules, including proteins and nucleic acids.

Protein Targets: Kinases are a major class of protein targets for purine-based inhibitors due to the structural similarity of the purine scaffold to adenosine (B11128) triphosphate (ATP).

Checkpoint Kinase 1 (CHK1): The 6-(morpholin-4-yl)purine scaffold served as a starting template for the structure-based design of potent and selective inhibitors of CHK1, a key protein in DNA damage response and cell cycle checkpoint control. acs.org

Heat Shock Protein 90 (HSP90): Purine-based structures have been developed as inhibitors of HSP90, a molecular chaperone that is crucial for the stability and function of numerous oncogenic proteins. Targeting HSP90 offers the advantage of simultaneously disrupting multiple signaling pathways essential for cancer cell survival. google.com

Phosphoinositide 3-kinase (PI3K): Morpholine-based compounds have been designed to target the p110α isoform of PI3K, a critical enzyme in a signaling pathway that is frequently over-activated in cancer, promoting cell growth and survival. The morpholine oxygen is considered crucial for interaction with the Val851 residue in the PI3K active site. cu.edu.eg

Nucleic Acid Targets: Purines are fundamental components of nucleic acids, and their analogues can interfere with nucleic acid metabolism and function. nih.gov Uncharged morpholino-based polymers have been designed to bind with high affinity to specific target sequences in RNA and DNA, thereby disrupting their biological activity. google.com This illustrates the potential for morpholino-purine compounds to interact with and perturb the function of nucleic acids.

Advanced Biochemical Assays for Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug discovery. Advanced biochemical and cellular assays are employed to provide direct evidence of this target engagement. promegaconnections.com

Cellular Thermal Shift Assay (CETSA): This is a powerful technique used to verify target binding in a cellular context. The principle behind CETSA is that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble protein remaining, one can determine if the compound has engaged its target. promegaconnections.comnih.gov This method has been successfully used to confirm the engagement of compounds containing a morpholine moiety with their protein targets. nih.gov

Kinase Activity Assays: For kinase inhibitors, target engagement is often measured through biochemical assays that quantify the enzyme's activity. These assays can be performed with purified enzymes or within cell lysates to measure the inhibition of phosphorylation of a known substrate. promegaconnections.com

Cell-Based Functional Assays: Downstream functional assays provide indirect but physiologically relevant evidence of target engagement. For example, for a CHK1 inhibitor, a G2 checkpoint abrogation assay can be used. In this assay, cells are first arrested in the G2 phase with a DNA damaging agent, and then the ability of the test compound to override this arrest is measured, which is the functional consequence of CHK1 inhibition. acs.org

These assays are crucial for building a strong structure-activity relationship (SAR) and validating the mechanism of action for compounds like this compound analogues. promegaconnections.comnih.gov

Structure Activity Relationship Sar Correlates and Rational Design Principles of 8 Morpholino 1h Purine 6 9h Thione Analogues

Impact of Substituents on the Purine (B94841) Core and Thione Groupresearchgate.netresearchgate.netmdpi.com

The purine ring system is a foundational component of nucleic acids and numerous cofactors, making its derivatives prime candidates for interacting with key biological targets. researchgate.net Modifications to the purine core, particularly at the N-9 position, and alterations to the thione group at C-6 are key strategies in the development of these compounds.

Effects of N-9 Alkylation and Arylationnih.gov

The substitution at the N-9 position of the purine ring is a crucial determinant of the biological activity and selectivity of its derivatives. The synthesis of N-9 substituted purines often presents a challenge due to the potential for alkylation at other nitrogen atoms, such as N-7, leading to a mixture of regioisomers. researchgate.netmdpi.com However, achieving regiospecific N-9 alkylation is essential for developing potent compounds. researchgate.net

Studies on various 6-morpholinopurine derivatives have demonstrated that the nature of the substituent at the N-9 position significantly influences their potency. For instance, a series of novel N-9 substituted 6-morpholino-9H-purine derivatives were synthesized and evaluated for their anticancer activities. researchgate.net The research revealed that simple N-9 alkyl substituted compounds were potent anticancer agents. researchgate.net

Further investigations into 6-morpholino and 6-amino-9-sulfonylpurine derivatives found that compounds with a trans-β-styrenesulfonyl group at the N-9 position were the most effective antiproliferative agents among those tested. researchgate.net This highlights that larger, more complex aryl and sulfonyl groups can confer significant activity.

In a study of 2-aryl-6-morpholinopurine derivatives as adenosine (B11128) receptor antagonists, a comparison between N-9 methyl-substituted and N-9-H (unsubstituted) compounds was made. The results indicated that the 9-methylpurine (B1201685) derivatives were generally less potent but exhibited greater selectivity, whereas the 9H-purine derivatives were more potent but less selective. grafiati.com This trade-off between potency and selectivity is a common theme in purine-based drug design.

The table below summarizes the impact of various N-9 substituents on the activity of morpholinopurine analogues based on findings from different studies.

| Base Scaffold | N-9 Substituent | Observed Effect | Reference |

| 6-morpholino-9H-purine | Simple Alkyl Groups | Potent anticancer activity | researchgate.net |

| 6-morpholino-9H-purine | trans-β-styrenesulfonyl | Most effective antiproliferative agent in the series | researchgate.net |

| 2-aryl-6-morpholinopurine | Methyl | Less potent, more selective for adenosine receptors | grafiati.com |

| 2-aryl-6-morpholinopurine | Hydrogen (unsubstituted) | More potent, less selective for adenosine receptors | grafiati.com |

| 6-chloro/morpholino/amino-purine | Arylsulfonyl chlorides | Resulted in N-9 sulfonylated products with biological activity | researchgate.net |

Role of Halogen Atoms and Bulky Groupsmdpi.com

The introduction of halogen atoms and other bulky groups onto the purine core is a common strategy to modulate the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its binding affinity to target proteins. researchgate.net For example, the synthesis of 8-oxoguanine derivatives often starts from commercially available purines, with a key step being the introduction of an 8-halo group, which is later hydrolyzed. mdpi.com

In the broader context of purine derivatives, halogenation is a versatile tool for chemical modification. researchgate.net For instance, 2,6-dichloropurine (B15474) serves as a precursor for various 2-derivatized or 6-derivatized purines through regioselective reactions. researchgate.net While specific SAR data on halogenated 8-morpholino-1H-purine-6(9H)-thione is limited in the provided results, the principles from related purine scaffolds suggest that halogenation at positions like C-2 could significantly impact activity. 3D-QSAR models of 2,6,9-trisubstituted purine derivatives have shown that steric properties, more so than electronic properties, could better explain the cytotoxic activity of the compounds, with a contribution of approximately 70%. researchgate.net This indicates that the size and shape of substituents, including bulky groups, are critical for biological function. researchgate.net

Significance of the Morpholine (B109124) Ring and its Substitutionssci-hub.se

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical properties of a molecule. sci-hub.seresearchgate.net Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a popular choice in drug design. researchgate.netsci-hub.se

Conformational Analysis of the Morpholine Moiety

The morpholine ring typically adopts a flexible, chair-like conformation. nih.gov This flexibility, combined with the ring's weak basicity (pKa ≈ 8.7) and its capacity for hydrogen bonding via the oxygen atom, allows it to engage in various hydrophilic and lipophilic interactions with biological targets. nih.govresearchgate.netacs.org The conformational preference of the morpholine ring can be crucial for its interaction with a target's active site. For example, in some enzyme-inhibitor complexes, the morpholine ring's nitrogen atom can form polar interactions, while the oxygen atom can act as a hydrogen bond acceptor. nih.govacs.org This dual-interaction capability enhances its utility as a pharmacophore. sci-hub.se The specific conformation can also be influenced by substitutions on the ring itself, which can lock it into a more rigid state, potentially improving selectivity for a target receptor. sci-hub.se

Position of Morpholine Attachment (e.g., C-6 vs. C-8)nih.govgrafiati.com

The position at which the morpholine ring is attached to the purine core is a critical factor in determining the compound's biological activity profile. Much of the available research focuses on 6-morpholinopurine derivatives. researchgate.netgrafiati.comnih.gov In these compounds, the morpholine ring at the C-6 position is a key feature for their activity, for example, as inhibitors of PI3Kα. nih.gov

While the prompt focuses on an 8-morpholino derivative, direct SAR studies for this specific isomer are less prevalent in the search results than for its C-6 counterpart. However, the principles of positional isomerism are well-established in purine chemistry. Modifications at the C-6 position of adenosine, for example, are known to lead to selective A1 receptor agonists, while C-2 modifications confer selectivity for A2A receptors. nih.gov

A study on 2-aryl-adenine derivatives compared compounds with a morpholino group at C-6 to those with a thione or methylsulfanyl group at C-8. grafiati.com This highlights that different functionalities at C-6 and C-8 are explored to modulate activity. For instance, N9-substituted 6-amino-7H-purine-8(9H)-thiones are synthesized from 8-bromoadenine (B57524) derivatives, indicating that the C-8 position is a key site for introducing sulfur-containing functional groups. grafiati.com The differential effects of placing the morpholine moiety at C-8 versus C-6 would be expected to profoundly alter the molecule's shape and interaction patterns with target proteins, leading to distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For purine derivatives, 3D-QSAR studies have been particularly insightful.

In an analysis of novel 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were developed to understand the structural requirements for antitumor activity. researchgate.net These models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. researchgate.net Such models generate contour maps that visualize regions where bulky or electropositive/negative substituents would be favorable or unfavorable for activity, guiding the design of new, more potent analogues.

Similarly, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other heterocyclic compounds to design molecules with improved activity. researchgate.net These models are built on training sets of molecules with known activities and are validated using a test set. researchgate.net For morpholinopurine derivatives, such models could elucidate the optimal steric, electronic, and hydrophobic properties of substituents at the N-9 position and on the purine core, thereby rationalizing the design of analogues of this compound with enhanced therapeutic potential.

Elucidation of Pharmacophoric Features Essential for Potency and Selectivity

The pharmacophoric model for this compound and its analogues is built upon a core purine scaffold, where specific substitutions at the C6, C8, and N9 positions are crucial for determining the potency and selectivity of their biological activity. researchgate.net The morpholine ring, a significant pharmacophore in medicinal chemistry, plays a pivotal role in the interaction of these compounds with their biological targets. sci-hub.se

The essential pharmacophoric features can be broken down as follows:

The Purine Core: This bicyclic aromatic heterocycle serves as the fundamental scaffold for orienting the key interacting moieties. Modifications to the purine ring itself are generally less common than substitutions at its peripheral positions.

The 6-Thione Group: The thione group at the C6 position is a critical determinant of activity. The sulfur atom can act as a hydrogen bond acceptor and is involved in key interactions with the target protein. The replacement of the thione with other groups, such as an amine, can significantly alter the biological profile of the compound.

Substitution at the N9 Position: The N9 position of the purine ring is a key point for modification to influence potency and selectivity. Structure-activity relationship (SAR) studies on related 6-morpholino-9H-purine derivatives have shown that substitutions at this position are vital for enhancing anticancer activity. researchgate.net For instance, the introduction of simple alkyl groups at the N9 position has been shown to produce potent anticancer agents. researchgate.net

The following table summarizes the key pharmacophoric features and their contributions to the activity of this compound analogues.

| Pharmacophoric Feature | Position | Potential Contribution to Activity |

| Purine Scaffold | Core | Provides the fundamental structure for substituent orientation. |

| Morpholino Group | C8 | Hydrogen bonding, lipophilicity, metabolic stability. sci-hub.secu.edu.eg |

| Thione Group | C6 | Hydrogen bond acceptor, key target interactions. |

| Substituent | N9 | Modulation of potency and selectivity. researchgate.net |

Strategies for Lead Optimization and Design of Next-Generation Analogues

Lead optimization of this compound analogues focuses on systematically modifying the core structure to enhance desired pharmacological properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles. The design of next-generation analogues is guided by the elucidated pharmacophoric features and structure-activity relationship (SAR) data.

Key strategies for lead optimization include:

Bioisosteric Replacement of the Morpholine Ring: While the morpholine ring is a key pharmacophore, its replacement with other heterocyclic systems can lead to analogues with improved properties. Bioisosteres of morpholine, such as piperidine, piperazine, or thiomorpholine, can be explored to fine-tune the electronic and conformational properties of the molecule at the C8 position. This strategy aims to optimize binding interactions and potentially overcome liabilities such as metabolic instability.

Alterations at the C6 Position: The thione group at C6 is crucial, but subtle modifications can be explored. For example, the synthesis of derivatives with different thio-substituents could modulate the compound's reactivity and binding affinity. nih.gov

Introduction of Substituents on the Purine Core: While less common, the introduction of small, electron-withdrawing or electron-donating groups at other available positions on the purine ring could be investigated to modulate the electronic character of the scaffold and influence its interactions with the target.

Computational and In Silico Design: Modern drug design heavily relies on computational methods. Molecular docking studies can be employed to predict the binding modes of newly designed analogues within the active site of a target protein. researchgate.netnih.gov This allows for the rational design of compounds with a higher probability of success, saving time and resources in the synthesis and testing phases. Quantitative structure-activity relationship (QSAR) studies can also be used to build predictive models that correlate structural features with biological activity, further guiding the design of more potent analogues. researchgate.net

The following table outlines some lead optimization strategies and their potential outcomes for the design of next-generation this compound analogues.

| Lead Optimization Strategy | Target Moiety | Rationale and Potential Outcome |

| N9-Substituent Modification | N9-H | Explore steric and electronic effects to enhance potency and selectivity. researchgate.net |

| Bioisosteric Replacement | C8-Morpholine | Fine-tune binding interactions and improve pharmacokinetic properties. |

| C6-Thio Substitutions | C6-Thione | Modulate reactivity and binding affinity. nih.gov |

| Purine Core Substitution | Purine Ring | Alter electronic properties of the scaffold to optimize target interactions. |

| Computational Design | Entire Molecule | Rational design of analogues with higher predicted affinity and better drug-like properties. researchgate.netnih.govresearchgate.net |

Computational Chemistry and in Silico Approaches in the Investigation of 8 Morpholino 1h Purine 6 9h Thione and Derivatives

Molecular Docking Simulations for Ligand-Target Interactions.researchgate.netnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uea.ac.uk This method is instrumental in understanding the interactions between 8-Morpholino-1H-purine-6(9H)-thione derivatives and their biological targets.

Prediction of Binding Modes and Active Site Interactions (e.g., hydrogen bonding).researchgate.net

Molecular docking simulations are pivotal in elucidating the binding modes of this compound derivatives within the active sites of their target proteins. These simulations can predict the specific amino acid residues that interact with the ligand, including crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov For instance, in the study of novel N-9 substituted 6-morpholino-9H-purine derivatives, docking studies on Candida albicans dihydrofolate reductase revealed key binding interactions. researchgate.net The morpholine (B109124) oxygen, a common feature in these derivatives, is often predicted to act as a hydrogen bond acceptor, a critical interaction for potent inhibition of enzymes like PI3Kα. cu.edu.eg

Scoring Functions and Binding Affinity Predictions

A key component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. nih.gov The development of accurate scoring functions is an active area of research, with a variety of classical and machine learning-based methods available. nih.govfrontiersin.org These scoring functions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net The reliability of these predictions is often assessed by their ability to distinguish known active compounds from inactive ones. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the ligand-protein complex and the dynamics of their interactions. These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of key interactions, such as hydrogen bonds, over the simulation period. nih.gov For example, MD simulations of purine (B94841) derivatives targeting the SARS-CoV-2 main protease have been used to evaluate the stability of the complex and the persistence of hydrogen bonds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. acs.org DFT calculations can provide valuable information about the distribution of electrons in this compound and its derivatives, which in turn helps in understanding their chemical reactivity and potential for interaction with biological targets. acs.orgresearchgate.net These calculations can determine properties like molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons, and can be used to predict sites of electrophilic or nucleophilic attack. researchgate.net

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are employed. nih.gov These methods rely on the knowledge of molecules that are known to interact with the target of interest. Pharmacophore modeling, a key ligand-based approach, identifies the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. arxiv.org This pharmacophore model can then be used to search for new molecules with similar features. drugdesign.org

Prediction of Druggability and Bioavailability Profiles

In silico methods are also employed to predict the "druggability" and bioavailability of potential drug candidates. This involves the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for a drug's success. Various computational models can estimate parameters such as solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, allowing for their modification or elimination from the drug discovery pipeline, thereby saving time and resources.

Future Research Directions and Translational Perspectives for 8 Morpholino 1h Purine 6 9h Thione

Development of Novel Synthetic Routes for Scalability and Efficiency

Key areas for exploration include:

One-Pot Synthesis: Developing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel would significantly improve efficiency and reduce waste.

Catalytic Methods: Investigating novel catalysts, such as metal-based or organocatalysts, could facilitate key bond-forming reactions with higher selectivity and under milder conditions.

Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of heterocyclic compounds like purines.

A critical aspect of synthetic route development will be the efficient introduction of the morpholine (B109124) and thione functionalities onto the purine (B94841) core. Structure-activity relationship (SAR) studies have highlighted the importance of these groups for biological activity. sci-hub.se Therefore, synthetic strategies must be robust enough to accommodate variations in these substituents to explore a wider chemical space and optimize pharmacological properties.

Exploration of Combination Therapies with Existing Pharmacological Agents

The potential of 8-Morpholino-1H-purine-6(9H)-thione as a component of combination therapies represents a significant area of future research. By targeting multiple pathways simultaneously, combination therapies can enhance efficacy, overcome drug resistance, and potentially reduce dosages and associated toxicities. nih.gov

Given that purine analogs are known to interfere with nucleic acid synthesis and metabolism, drugbank.com combining this compound with other agents that act on different cellular processes could yield synergistic effects. Potential combination partners could include:

Standard Chemotherapeutic Agents: Investigating combinations with established drugs like cisplatin (B142131) or doxorubicin (B1662922) could enhance their cytotoxic effects on cancer cells.

Targeted Therapies: Combining with inhibitors of specific signaling pathways, such as tyrosine kinase inhibitors or PARP inhibitors, could create a more potent and selective anti-cancer strategy. nih.gov

Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment could pave the way for combinations with checkpoint inhibitors.

Preclinical studies involving co-administration of this compound with other drugs in relevant cell lines and animal models will be crucial to identify synergistic interactions and optimal dosing regimens.

Identification of Undiscovered Biological Targets and Pathways

While the purine scaffold suggests potential interactions with enzymes and receptors involved in nucleic acid metabolism, the precise biological targets of this compound remain to be fully elucidated. Uncovering these targets is paramount for understanding its mechanism of action and identifying potential therapeutic applications.

Modern drug discovery techniques can be employed to identify these targets:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Chemical Proteomics: Employing chemical probes derived from the parent compound to identify protein targets in a cellular context.

Computational Approaches: In silico methods like molecular docking and virtual screening can predict potential binding sites on known protein structures. researchgate.net For instance, docking studies could explore interactions with kinases like JAK2, which are implicated in cancer. nih.gov

Phenotypic Screening: High-throughput screening of the compound across a wide range of cell lines and disease models can reveal unexpected biological activities and provide clues about its targets.

Identifying the specific molecular targets will not only clarify the compound's therapeutic potential but also enable the rational design of second-generation analogs with improved potency and selectivity.

Advanced Preclinical Models for Efficacy Assessment

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced preclinical models that more closely recapitulate the complexity of human diseases are needed for robust efficacy assessment.

These models include:

Three-Dimensional (3D) Spheroids and Organoids: These models better mimic the cellular architecture and microenvironment of tumors, providing a more accurate prediction of drug response.

Patient-Derived Xenografts (PDXs): Engrafting patient tumor tissue into immunodeficient mice allows for the evaluation of drug efficacy in a model that retains the genetic and phenotypic heterogeneity of the original tumor.

Genetically Engineered Mouse Models (GEMMs): These models, which are engineered to develop specific diseases, can provide insights into the drug's efficacy in the context of a fully intact immune system.

Utilizing these advanced models will provide a more comprehensive understanding of the compound's in vivo efficacy, pharmacokinetics, and pharmacodynamics, thereby facilitating its translation from the laboratory to the clinic.

Challenges and Opportunities in the Development of Purine-Morpholine Scaffolds as Therapeutic Agents

The development of purine-morpholine scaffolds, including this compound, as therapeutic agents presents both challenges and opportunities.

Challenges:

Selectivity: A major challenge with purine analogs is achieving selectivity for the desired target over other purine-binding proteins, which can lead to off-target effects. nih.gov

Drug Resistance: Cancer cells can develop resistance to purine-based antimetabolites through various mechanisms. nih.gov

Bioavailability: While the morpholine group can improve solubility, achieving optimal oral bioavailability can still be a hurdle. sci-hub.se

Toxicity: As with many chemotherapeutic agents, potential toxicity to healthy, rapidly dividing cells is a concern.

Opportunities:

Broad Therapeutic Potential: The purine scaffold is a versatile platform that has yielded drugs for a wide range of diseases, including cancer, viral infections, and autoimmune disorders. nih.govresearchgate.net

Chemical Tractability: The purine ring system is amenable to chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties. researchgate.net

Overcoming Resistance: Novel purine-morpholine derivatives could be designed to overcome existing mechanisms of drug resistance.

Targeting Novel Pathways: The unique combination of the purine and morpholine moieties may enable the targeting of previously undrugged pathways.

The successful development of this compound and other purine-morpholine scaffolds will require a multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and advanced preclinical testing. Overcoming the inherent challenges while capitalizing on the vast opportunities presented by this chemical class could lead to the discovery of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.